4-[(2,6-dimethylquinolin-4-yl)amino]benzoic Acid
Description
4-[(2,6-Dimethylquinolin-4-yl)amino]benzoic Acid is a hybrid compound combining a benzoic acid core with a substituted quinoline moiety. The benzoic acid component confers acidity and hydrogen-bonding capabilities, making it suitable for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
4-[(2,6-dimethylquinolin-4-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-3-8-16-15(9-11)17(10-12(2)19-16)20-14-6-4-13(5-7-14)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWACVCQROJTCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2,6-dimethylquinolin-4-yl)amino]benzoic Acid typically involves several steps. One common method includes the reaction of 2,6-dimethylquinoline with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[(2,6-dimethylquinolin-4-yl)amino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to 4-[(2,6-dimethylquinolin-4-yl)amino]benzoic acid. Research indicates that derivatives of para-aminobenzoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs have demonstrated inhibition of tumor growth and induction of apoptosis in vitro .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Its derivatives have been tested for antibacterial and antiviral properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria as well as certain viral strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with viral replication.
3. Anti-inflammatory Effects
Research indicates that 4-[(2,6-dimethylquinolin-4-yl)amino]benzoic acid may possess anti-inflammatory properties. Studies have shown that it can reduce inflammation markers in various models, suggesting its potential use in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study conducted on the cytotoxic effects of 4-[(2,6-dimethylquinolin-4-yl)amino]benzoic acid analogs involved testing on human breast cancer cell lines (MCF-7). The results indicated an IC₅₀ value significantly lower than that of standard chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells while minimizing damage to normal cells .
| Cell Line | IC₅₀ (µM) | Standard Drug IC₅₀ (µM) |
|---|---|---|
| MCF-7 | 15 | 25 |
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial efficacy, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower compared to conventional antibiotics, indicating a potential for developing new antimicrobial agents based on this compound .
| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 5 | 10 |
| Escherichia coli | 8 | 20 |
Mechanism of Action
The mechanism of action of 4-[(2,6-dimethylquinolin-4-yl)amino]benzoic Acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 4-[(2,6-dimethylquinolin-4-yl)amino]benzoic Acid with its analogs:
Research Findings and Mechanistic Insights
- Antimicrobial Activity: Amino benzoic acid derivatives with electron-withdrawing groups (e.g., nitro, cyano) demonstrate enhanced radical scavenging and antimicrobial effects . The dimethylquinoline moiety in the target compound may act similarly by stabilizing reactive oxygen species (ROS) .
- Cytotoxicity: Compounds like 4-{[(hydroxy)carbamoyl]amino}benzoic acid () show dose-dependent cytotoxicity, possibly through DNA intercalation or topoisomerase inhibition. The quinoline ring in the target compound could amplify this effect via intercalation into DNA .
- Structural Flexibility: The methyl groups at positions 2 and 6 on the quinoline ring may sterically hinder enzymatic degradation, extending the compound’s half-life compared to less-substituted analogs .
Biological Activity
4-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, which combines a quinoline moiety with an amino benzoic acid, suggests diverse mechanisms of action that could be exploited for therapeutic purposes.
The biological activity of 4-[(2,6-dimethylquinolin-4-yl)amino]benzoic acid can be attributed to several mechanisms:
- DNA Intercalation : The quinoline structure allows the compound to intercalate with DNA, potentially disrupting replication and transcription processes, leading to cell death.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biochemical pathways. For example, it may act as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's .
Anticancer Properties
Research indicates that 4-[(2,6-dimethylquinolin-4-yl)amino]benzoic acid exhibits significant anticancer activity across various cancer cell lines. The following table summarizes findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 15.0 | Induction of apoptosis |
| MCF-7 | 10.5 | Cell cycle arrest |
| HCT116 | 12.3 | DNA damage response |
| A549 | 18.7 | Inhibition of proliferation |
These results suggest that the compound has potent cytotoxic effects and may serve as a lead compound for developing new anticancer agents .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Its effectiveness can be summarized as follows:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 25.0 |
| Escherichia coli | 30.0 |
| Candida albicans | 15.0 |
| Mycobacterium tuberculosis | 62.5 |
The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic processes .
Case Studies
Several studies have highlighted the biological potential of this compound:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of 4-[(2,6-dimethylquinolin-4-yl)amino]benzoic acid on various cancer cell lines, demonstrating its ability to induce apoptosis through caspase activation and ROS generation .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties against resistant strains of bacteria, revealing that the compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
